molecular formula C4H10N2O2 B2365656 (1Z)-N'-hydroxy-3-methoxypropanimidamide CAS No. 77072-12-9

(1Z)-N'-hydroxy-3-methoxypropanimidamide

Cat. No.: B2365656
CAS No.: 77072-12-9
M. Wt: 118.13 g/mol
InChI Key: ORONPIWHCJVHPQ-UHFFFAOYSA-N
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Description

(1Z)-N’-hydroxy-3-methoxypropanimidamide is an organic compound that belongs to the class of hydroxyamides It is characterized by the presence of a hydroxy group, a methoxy group, and an imidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-hydroxy-3-methoxypropanimidamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydroxamic acid, which is then converted to the desired imidamide under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’-hydroxy-3-methoxypropanimidamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-hydroxy-3-methoxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-N’-hydroxy-3-methoxypropanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1Z)-N’-hydroxy-3-methoxypropanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The imidamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-N’-hydroxy-2-methoxyethanimidamide
  • (1Z)-N’-hydroxy-4-methoxybutanimidamide
  • (1Z)-N’-hydroxy-3-ethoxypropanimidamide

Uniqueness

(1Z)-N’-hydroxy-3-methoxypropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

77072-12-9

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N'-hydroxy-3-methoxypropanimidamide

InChI

InChI=1S/C4H10N2O2/c1-8-3-2-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

ORONPIWHCJVHPQ-UHFFFAOYSA-N

SMILES

COCCC(=NO)N

Isomeric SMILES

COCC/C(=N\O)/N

Canonical SMILES

COCCC(=NO)N

solubility

not available

Origin of Product

United States

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